molecular formula C13H14N2 B13879040 2-(3-(Pyridin-2-yl)phenyl)ethanamine

2-(3-(Pyridin-2-yl)phenyl)ethanamine

Cat. No.: B13879040
M. Wt: 198.26 g/mol
InChI Key: QTRCRRCTJKGYGG-UHFFFAOYSA-N
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Description

2-(3-(Pyridin-2-yl)phenyl)ethanamine is a chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This compound features a primary amine group attached to a phenyl-ethyl chain, which is further substituted with a pyridyl moiety. This structure is characteristic of compounds that can interact with a variety of biological targets, particularly in the central nervous system. Research Applications and Value: While specific bioactivity data for this compound may be limited, its core structure suggests several promising research directions. Analogs of this compound are frequently explored as key intermediates in the synthesis of more complex molecules for pharmaceutical development . The structural motif of a phenyl-ethylamine with a heteroaromatic group is found in compounds that act as fluorescent sensors for neurotransmitters like dopamine, indicating potential utility in developing diagnostic tools or probes for neurological research . Furthermore, similar pyridine-containing structures are actively investigated as inhibitors for specific biological targets, such as the FOXM1 transcription factor in oncology and anti-fibrotic agents, highlighting the value of this scaffold in drug discovery campaigns . Handling and Compliance: This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic applications, nor for human consumption. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. As with many amine compounds, appropriate safety precautions should be taken.

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

2-(3-pyridin-2-ylphenyl)ethanamine

InChI

InChI=1S/C13H14N2/c14-8-7-11-4-3-5-12(10-11)13-6-1-2-9-15-13/h1-6,9-10H,7-8,14H2

InChI Key

QTRCRRCTJKGYGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC(=C2)CCN

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages References
Solvent-Free Betti Reaction Amine, aldehyde, phenol, 80 °C, solvent-free Not specified Green chemistry, simple setup
Multi-Step from 2-Chloropyridine NaNH2, NaH, H2SO4, 150 °C ~81% (step 2) Established, scalable
Wittig Reaction Methyltriphenylphosphonium bromide, base, aldehyde Not specified Regioselective, versatile
Pd-Catalyzed Cross-Coupling Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C High (not quantified) High selectivity, functional group tolerance
Aziridine Route Triphenylphosphine, DEAD, amino alcohols Not specified Stereochemical control

Summary and Expert Notes

  • The solvent-free Betti reaction offers an environmentally friendly approach but may require optimization for yield and purity.
  • The multi-step synthesis from 2-chloropyridine is a classical and reliable method but involves harsh reagents and conditions.
  • Wittig reaction-based syntheses provide flexibility in structural modification but need careful intermediate handling.
  • Palladium-catalyzed cross-coupling is a modern, efficient, and widely applicable method suitable for complex derivatives.
  • Aziridine-based routes are valuable for chiral synthesis and stereochemical precision, important for pharmaceutical applications.

Each method has its own merits depending on the desired scale, purity, stereochemistry, and functional group compatibility. Selection should be guided by the specific application and available resources.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Pyridin-2-yl)phenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(3-(Pyridin-2-yl)phenyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(Pyridin-2-yl)phenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, CF3) on pyridine rings increase electrophilicity, enhancing binding to biological targets or metal ions .
  • Thiophene analogs (e.g., 2-(3-Thienyl)ethanamine) exhibit distinct electronic properties due to sulfur’s polarizability, influencing receptor selectivity .

Synthetic Challenges :

  • Suzuki-Miyaura coupling is critical for constructing biaryl systems (e.g., pyridin-2-yl-phenyl linkage), as seen in Scheme 2 .
  • Steric hindrance in N-alkylated derivatives (e.g., N-methyl analogs) may require optimized reaction conditions to avoid byproducts .

Biological Relevance :

  • Pyridine-containing ethanamines are prevalent in antihistamines (e.g., doxylamine impurities) and antifungals, where the pyridine ring contributes to π-π stacking interactions with target proteins .
  • The 3-(trifluoromethyl)pyridine moiety in 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine improves bioavailability and resistance to metabolic degradation .

Pharmaceutical Chemistry

  • Antimycobacterial Activity : Pyridinyl ethanamine derivatives with halogen substituents (e.g., Cl) have shown inhibitory effects against Mycobacterium tuberculosis, likely due to interactions with enzyme active sites .
  • Antihistamine Impurities : N,N-dimethyl variants (e.g., doxylamine impurities) highlight the importance of stereochemical control in synthesis to minimize undesired pharmacological effects .

Material Science

  • Coordination Chemistry : Bis(pyridinylethyl)amine derivatives form stable complexes with transition metals, enabling applications in catalysis and photoluminescent materials .

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